Fmoc-L-beta-homoproline Fmoc-L-beta-homoproline Fmoc-L-beta-homoproline

Brand Name: Vulcanchem
CAS No.: 193693-60-6
VCID: VC21543648
InChI: InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1
SMILES: C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Molecular Formula: C21H21NO4
Molecular Weight: 351,4 g/mole

Fmoc-L-beta-homoproline

CAS No.: 193693-60-6

VCID: VC21543648

Molecular Formula: C21H21NO4

Molecular Weight: 351,4 g/mole

* For research use only. Not for human or veterinary use.

Fmoc-L-beta-homoproline - 193693-60-6

Description

Fmoc-L-beta-homoproline is a derivative of the amino acid beta-homoproline, protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This compound is crucial in peptide synthesis, particularly in solid-phase peptide synthesis, due to its ability to enhance the stability and bioactivity of peptides. It is widely used in research focused on peptide synthesis, drug development, bioconjugation, protein engineering, and neuroscience studies .

Peptide Synthesis

Fmoc-L-beta-homoproline serves as a key building block in peptide synthesis, enhancing the efficiency and yield of the process. It is particularly useful in solid-phase peptide synthesis, where its unique structure allows for the creation of peptides with improved stability and bioactivity .

Drug Development

The compound is valuable in medicinal chemistry for designing novel pharmaceuticals that target specific biological pathways. Its incorporation into peptides can lead to compounds with enhanced therapeutic potential .

Bioconjugation

Fmoc-L-beta-homoproline is used in bioconjugation techniques to attach biomolecules to surfaces or other molecules. This is essential in drug delivery systems, where controlled release and targeting are critical .

Protein Engineering

Researchers utilize this compound to modify proteins, improving their stability and functionality. This is crucial in biotechnology applications where protein performance is key .

Neuroscience Research

Its application in studying peptide interactions in the nervous system helps in understanding neurological functions and developing treatments for related disorders .

Research Findings

Recent studies have highlighted the importance of Fmoc-protected amino acids in forming supramolecular structures, such as hydrogels, which have potential applications in biomedicine . While Fmoc-L-beta-homoproline itself is not directly mentioned in these studies, its structural similarity to other Fmoc-protected amino acids suggests potential for similar applications.

Safety and Handling

Fmoc-L-beta-homoproline is considered stable under normal conditions but should be handled with care to avoid exposure. It is recommended to use protective eyewear and gloves when handling this compound . Strong oxidizing agents should be avoided as they may react with the compound .

Safety Information Table

HazardDescription
Chemical StabilityStable under normal conditions
Incompatible MaterialsStrong oxidizing agents
Personal Protective EquipmentEye/face protection, gloves
Storage Conditions2-8°C
CAS No. 193693-60-6
Product Name Fmoc-L-beta-homoproline
Molecular Formula C21H21NO4
Molecular Weight 351,4 g/mole
IUPAC Name 2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]acetic acid
Standard InChI InChI=1S/C21H21NO4/c23-20(24)12-14-6-5-11-22(14)21(25)26-13-19-17-9-3-1-7-15(17)16-8-2-4-10-18(16)19/h1-4,7-10,14,19H,5-6,11-13H2,(H,23,24)/t14-/m0/s1
Standard InChIKey ZNIGOUDZWCDFFC-AWEZNQCLSA-N
Isomeric SMILES C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Canonical SMILES C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)CC(=O)O
Synonyms 193693-60-6;Fmoc-L-beta-homoproline;(S)-2-(1-(((9H-Fluoren-9-yl)methoxy)carbonyl)pyrrolidin-2-yl)aceticacid;Fmoc-L-beta3-homoproline;[(2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidin-2-yl]aceticacid;2-[(2S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]aceticacid;(S)-2-(1-Fmoc-2-pyrrolidinyl)aceticacid;Fmoc-beta-Homopro-OH;Fmoc-L-beta-HPro-OH;AC1MC56S;47912_ALDRICH;SCHEMBL119493;47912_FLUKA;CTK0H4813;MolPort-000-162-467;ZINC622106;CF-332;MFCD01863058;AKOS015912160;FL715-1;AK162654;AM019258;AN-30187;PL006881;RT-012979
PubChem Compound 2761542
Last Modified Aug 15 2023

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